molecular formula C16H16Cl2N2O2 B13737584 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride CAS No. 32177-63-2

3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride

Cat. No.: B13737584
CAS No.: 32177-63-2
M. Wt: 339.2 g/mol
InChI Key: PCONFMYEEDYQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an indolinone core, a p-chlorobenzyl group, and an aminomethyl substituent, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the indolinone core. One common method includes the condensation of p-chlorobenzaldehyde with an appropriate indole derivative under acidic conditions to form the intermediate. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride, followed by hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and yield. Purification steps such as crystallization, filtration, and drying are crucial to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indolinone core or the p-chlorobenzyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indolinones, aminomethyl derivatives, and chlorobenzyl-modified compounds. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications.

Scientific Research Applications

3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound is utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminomethyl-1-(p-chlorobenzyl)piperidine
  • 3-Aminomethyl-1-(p-chlorobenzyl)-2-oxindole
  • 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindole

Uniqueness

3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness.

Properties

CAS No.

32177-63-2

Molecular Formula

C16H16Cl2N2O2

Molecular Weight

339.2 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxoindol-3-yl]methylazanium;chloride

InChI

InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)9-19-14-4-2-1-3-13(14)16(21,10-18)15(19)20;/h1-8,21H,9-10,18H2;1H

InChI Key

PCONFMYEEDYQMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(C[NH3+])O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.